Thiophene, 2,5-dihydro-3-(4-methylphenyl)-, 1,1-dioxide
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Overview
Description
Thiophene, 2,5-dihydro-3-(4-methylphenyl)-, 1,1-dioxide is a heterocyclic compound with a sulfur atom in its ring structure This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiophene, 2,5-dihydro-3-(4-methylphenyl)-, 1,1-dioxide typically involves the reaction of thiophene derivatives with appropriate reagents under controlled conditions. One common method involves the oxidation of 2,5-dihydrothiophene derivatives using oxidizing agents such as hydrogen peroxide or peracids. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Thiophene, 2,5-dihydro-3-(4-methylphenyl)-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, acetonitrile, ethanol.
Major Products
The major products formed from these reactions include sulfone derivatives, substituted thiophenes, and reduced sulfide compounds .
Scientific Research Applications
Thiophene, 2,5-dihydro-3-(4-methylphenyl)-, 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Thiophene, 2,5-dihydro-3-(4-methylphenyl)-, 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. Additionally, it can participate in redox reactions, affecting cellular redox balance and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thiophene, 2,5-dihydro-3-methyl-, 1,1-dioxide: A similar compound with a methyl group instead of a 4-methylphenyl group.
Thiophene, 2,5-dihydro-3,4-dimethyl-, 1,1-dioxide: Another related compound with two methyl groups on the thiophene ring.
Uniqueness
Thiophene, 2,5-dihydro-3-(4-methylphenyl)-, 1,1-dioxide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and interactions with other molecules
Properties
CAS No. |
62157-95-3 |
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Molecular Formula |
C11H12O2S |
Molecular Weight |
208.28 g/mol |
IUPAC Name |
3-(4-methylphenyl)-2,5-dihydrothiophene 1,1-dioxide |
InChI |
InChI=1S/C11H12O2S/c1-9-2-4-10(5-3-9)11-6-7-14(12,13)8-11/h2-6H,7-8H2,1H3 |
InChI Key |
PXBIRSBSDRKWAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CCS(=O)(=O)C2 |
Origin of Product |
United States |
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